molecular formula C19H23N3O2 B2621153 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine CAS No. 1207012-67-6

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine

Cat. No. B2621153
CAS RN: 1207012-67-6
M. Wt: 325.412
InChI Key: BYDLGEJSNQFVMI-UHFFFAOYSA-N
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Description

The compound “2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a phenylpiperazine group (4-phenylpiperazin-1-yl), and an ethanamine group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The phenylpiperazine group is a common motif in many drugs, including antidepressants and antipsychotics .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole and phenylpiperazine groups are both cyclic, which could influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzodioxole and phenylpiperazine groups could potentially make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, many drugs containing a phenylpiperazine group act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors like its potency, toxicity, and the specific conditions under which it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its pharmacological activity, toxicity, and potential uses in medicine or other fields .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-13-17(15-6-7-18-19(12-15)24-14-23-18)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12,17H,8-11,13-14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDLGEJSNQFVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CN)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine

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